Copanlisib Copanlisib Copanlisib is an imidazoquinazoline that is 2,3-dihydroimidazo[1,2-c]quinazoline substituted by (2-aminopyrimidine-5-carbonyl)amino, methoxy, and 3-(morpholin-4-yl)propoxy groups at positions 5, 7 and 8, respectively. It is a intravenous pan-class I PI3K inhibitor used for the treatment of relapsed follicular lymphoma in patients who have received at least 2 prior systemic therapies. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, an antineoplastic agent and an apoptosis inducer. It is a member of morpholines, an aromatic ether, a diether, a tertiary amino compound, a secondary carboxamide, a pyrimidinecarboxamide, an aminopyrimidine and an imidazoquinazoline.
Brand Name: Vulcanchem
CAS No.: 1032568-63-0
VCID: VC0001528
InChI: InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)
SMILES: COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5
Molecular Formula: C23H28N8O4
Molecular Weight: 480.5 g/mol

Copanlisib

CAS No.: 1032568-63-0

Cat. No.: VC0001528

Molecular Formula: C23H28N8O4

Molecular Weight: 480.5 g/mol

* For research use only. Not for human or veterinary use.

Copanlisib - 1032568-63-0

Specification

CAS No. 1032568-63-0
Molecular Formula C23H28N8O4
Molecular Weight 480.5 g/mol
IUPAC Name 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide
Standard InChI InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)
Standard InChI Key MWYDSXOGIBMAET-UHFFFAOYSA-N
Isomeric SMILES COC1=C(C=CC2=C1N=C(N3C2=NCC3)NC(=O)C4=CN=C(N=C4)N)OCCCN5CCOCC5
SMILES COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5
Canonical SMILES COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5
Appearance white solid powder

Introduction

Mechanism of Action and Biochemical Targets

Copanlisib is a potent inhibitor of class I PI3K isoforms, preferentially targeting the α and δ subunits expressed in malignant B cells . The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, survival, and angiogenesis, often hyperactivated in B-cell malignancies . By binding to the ATP-binding pocket of PI3K, copanlisib inhibits downstream signaling, leading to apoptosis and tumor regression .

Isoform Selectivity and Pharmacodynamic Effects

Copanlisib exhibits nanomolar inhibitory concentrations (IC50) against PI3Kα (0.5 nM), PI3Kδ (0.7 nM), PI3Kβ (3.7 nM), and PI3Kγ (6.4 nM) . This dual α/δ inhibition disrupts both B-cell receptor signaling (via PI3Kδ) and insulin-mediated survival pathways (via PI3Kα), explaining its transient hyperglycemic effects . Preclinical models show that copanlisib-induced apoptosis is dose-dependent, with significant tumor reduction observed in xenograft models of FL .

Clinical Development and Regulatory Approval

The development of copanlisib progressed through phase I and II trials, culminating in accelerated FDA approval based on the CHRONOS-1 study .

Phase I Dose-Escalation Study

The first-in-human phase I trial (NCT00962611) established the maximum tolerated dose (MTD) at 0.8 mg/kg, equivalent to a fixed dose of 60 mg . Among 57 patients with advanced solid tumors or non-Hodgkin lymphoma (NHL), copanlisib showed promising activity in follicular lymphoma (FL), with 6/6 FL patients achieving responses (1 complete response [CR], 5 partial responses [PR]) .

Pivotal CHRONOS-1 Trial

The single-arm, phase II CHRONOS-1 study (NCT01660451) enrolled 104 patients with relapsed/refractory FL after ≥2 prior therapies . Key outcomes included:

Table 1: Efficacy Outcomes in CHRONOS-1 (FL Cohort)

Data derived from Dreyling et al. (2023) and FDA review .

These results supported accelerated approval, with confirmatory trials ongoing to verify long-term benefits .

Pharmacokinetics and Dosing Regimen

Copanlisib’s pharmacokinetic profile is characterized by rapid distribution and linear dose proportionality . Administered intravenously on days 1, 8, and 15 of a 28-day cycle, the 60 mg fixed dose achieves peak plasma concentrations within 1 hour .

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-life (t₁/₂)39.1 hours
AUC₀–24 (ng·h/mL)1,420 (SD ± 590)
Cmax (ng/mL)228 (SD ± 98)

Hyperglycemia and hypertension, linked to PI3Kα inhibition, occur transiently post-infusion but rarely require treatment discontinuation .

Long-Term Efficacy and Survival Data

Updated results from CHRONOS-1 at a median follow-up of 82.4 months demonstrate sustained efficacy :

Subgroup analyses reveal improved outcomes with prolonged treatment, suggesting that continuous therapy enhances depth of response .

Adverse EventAll Grades (%)Grade ≥3 (%)
Hyperglycemia82.739.1
Hypertension58.339.1
Fatigue52.28.7
Diarrhea47.84.3

Most events are infusion-related and resolve within hours . Prophylactic antihypertensives and glucose monitoring are recommended .

Future Directions and Ongoing Research

Current investigations focus on combination therapies (e.g., with rituximab) and expansion into marginal zone lymphoma (MZL), where copanlisib achieved a 78.3% ORR in a 23-patient cohort . Additionally, biomarker studies aim to identify patients with PI3K pathway activation who may derive maximal benefit .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator